Trifluoromethylsulfanyl-acetic acid ethyl ester
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Overview
Description
Trifluoromethylsulfanyl-acetic acid ethyl ester is an organic compound with the molecular formula C5H7F3O2S. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a sulfanyl-acetic acid ethyl ester. This compound is utilized in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethylsulfanyl-acetic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of trifluoromethylthiol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethylsulfanyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Trifluoromethylsulfanyl-acetic acid ethyl ester is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trifluoromethylsulfanyl-acetic acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of molecules, improving their ability to cross cell membranes. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Trifluoromethylsulfanyl-methane: Similar structure but lacks the ester group.
Trifluoromethylsulfanyl-propionic acid: Similar structure with a propionic acid group instead of an acetic acid ester.
Trifluoromethylsulfanyl-benzene: Contains a benzene ring instead of an acetic acid ester.
Uniqueness: Trifluoromethylsulfanyl-acetic acid ethyl ester is unique due to its combination of a trifluoromethyl group and an ester group, which imparts distinct chemical properties. This combination allows for versatile chemical reactions and applications in various fields, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWYGBPXVQQCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461567 |
Source
|
Record name | Acetic acid, [(trifluoromethyl)thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65540-51-4 |
Source
|
Record name | Acetic acid, [(trifluoromethyl)thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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